![molecular formula C11H13ClN2O4 B3955075 N-(5-chloro-2-methoxyphenyl)-N'-(2-hydroxyethyl)ethanediamide](/img/structure/B3955075.png)
N-(5-chloro-2-methoxyphenyl)-N'-(2-hydroxyethyl)ethanediamide
Overview
Description
N-(5-chloro-2-methoxyphenyl)-N'-(2-hydroxyethyl)ethanediamide, also known as C2, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. C2 belongs to a class of compounds known as N-(2-hydroxyethyl)ethylenediamines, and it has been shown to possess several pharmacological properties, including anti-inflammatory, anti-cancer, and anti-oxidant effects.
Mechanism of Action
The exact mechanism of action of N-(5-chloro-2-methoxyphenyl)-N'-(2-hydroxyethyl)ethanediamide is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects by modulating various signaling pathways. For example, this compound has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cancer. This compound has also been shown to activate the AMPK signaling pathway, which is involved in the regulation of energy metabolism and cell growth.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. This compound has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, this compound has been shown to reduce oxidative stress by scavenging free radicals and increasing the activity of antioxidant enzymes.
Advantages and Limitations for Lab Experiments
N-(5-chloro-2-methoxyphenyl)-N'-(2-hydroxyethyl)ethanediamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. Additionally, this compound has been shown to possess several pharmacological properties, making it a promising candidate for further research. However, there are also some limitations to using this compound in lab experiments. For example, this compound has been shown to be unstable in aqueous solutions, which can make it difficult to work with. Additionally, the exact mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to study its effects.
Future Directions
There are several future directions for research on N-(5-chloro-2-methoxyphenyl)-N'-(2-hydroxyethyl)ethanediamide. One area of research could be to further investigate the mechanism of action of this compound. This could involve studying the effects of this compound on various signaling pathways and identifying the specific targets of this compound. Another area of research could be to investigate the potential therapeutic applications of this compound in various diseases. This could involve studying the effects of this compound in animal models of disease and conducting clinical trials in humans. Additionally, future research could focus on developing more stable analogs of this compound that can be used in lab experiments and potentially in clinical settings.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-N'-(2-hydroxyethyl)ethanediamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to possess anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, this compound has been shown to possess anti-oxidant properties by scavenging free radicals and reducing oxidative stress.
properties
IUPAC Name |
N'-(5-chloro-2-methoxyphenyl)-N-(2-hydroxyethyl)oxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O4/c1-18-9-3-2-7(12)6-8(9)14-11(17)10(16)13-4-5-15/h2-3,6,15H,4-5H2,1H3,(H,13,16)(H,14,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTMJHBJDNWFRCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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